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Compound of Interest

Compound Name: 4,5-Diazafluoren-9-one

Cat. No.: B035911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Diazafluoren-9-one, a heterocyclic ketone of significant interest in coordination chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a

foundational dataset for its identification, characterization, and application in further research

and development.

Spectroscopic Data Summary
The spectroscopic data for 4,5-Diazafluoren-9-one are summarized in the tables below,

providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4,5-Diazafluoren-9-one reveals a distinct pattern of signals in the

aromatic region, consistent with its tricyclic structure.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.79 dd 5.0, 1.5 2H

7.98 dd 7.6, 1.5 2H

7.34 dd 7.6, 5.0 2H

Solvent: CDCl₃,

Frequency: 499.72

MHz[1]

¹³C NMR Spectroscopic Data
Detailed experimental ¹³C NMR data for 4,5-Diazafluoren-9-one is not readily available in the

reviewed literature. Characterization of this compound by ¹³C NMR has been mentioned in

several studies, but specific chemical shift values have not been reported.

Infrared (IR) Spectroscopic Data
The IR spectrum of 4,5-Diazafluoren-9-one is characterized by absorption bands

corresponding to its key functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment

2900-3100 ν(C-H) stretching

A more detailed list of IR absorption peaks,

including the characteristic carbonyl (C=O)

stretch, is not explicitly provided in the surveyed

literature.[2]

UV-Vis Spectroscopic Data
While UV-Vis spectroscopy has been utilized in the study of 4,5-Diazafluoren-9-one and its

complexes, specific absorption maxima (λmax) for the free ligand are not detailed in the

available literature. In a chromium (III) complex, strong UV bands at approximately 217 nm and
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267 nm were attributed to intra-ligand (π→π, n→π) transitions of the 4,5-Diazafluoren-9-one
ligand.[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

A solution of 4,5-Diazafluoren-9-one is prepared by dissolving approximately 5-10 mg of the

compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5

mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency

of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy

A solution of 4,5-Diazafluoren-9-one is prepared by dissolving approximately 20-50 mg of the

compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5

mm NMR tube. The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency

of 100 MHz or higher, with proton decoupling. The chemical shifts are reported in parts per

million (ppm) relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of solid 4,5-Diazafluoren-9-one is obtained using a Fourier Transform

Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is

recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
A stock solution of 4,5-Diazafluoren-9-one is prepared in a suitable UV-grade solvent, such as

methanol or ethanol. This stock solution is then diluted to a concentration that results in an

absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a
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dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800

nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of 4,5-Diazafluoren-9-
one is illustrated in the following diagram.

Workflow for Spectroscopic Analysis of 4,5-Diazafluoren-9-one
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Caption: Spectroscopic Analysis Workflow for 4,5-Diazafluoren-9-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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